(S)-Ret-IN-1 is a selective inhibitor targeting the rearranged during transfection kinase, which is involved in various cellular processes, including cell growth and differentiation. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it can inhibit tumor growth associated with specific genetic mutations.
(S)-Ret-IN-1 is derived from the synthesis of various organic compounds, particularly those related to the RET signaling pathway. The compound has been explored in research focusing on targeted cancer therapies and has been synthesized using advanced organic chemistry techniques.
(S)-Ret-IN-1 falls under the category of small molecule inhibitors. It is classified as a kinase inhibitor, specifically targeting the RET kinase, which plays a crucial role in several cancers, including medullary thyroid carcinoma and non-small cell lung cancer.
The synthesis of (S)-Ret-IN-1 involves multiple steps that typically utilize chiral catalysts to ensure the correct stereochemistry of the final product. A notable method includes:
Recent advancements have highlighted the use of palladium-catalyzed reactions for forming carbon-nitrogen bonds, which are critical in constructing the core structure of (S)-Ret-IN-1. The reaction conditions may involve solvents like dichloromethane or acetonitrile and require careful monitoring of reaction times to achieve high yields.
(S)-Ret-IN-1 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise stereochemistry is essential for its interaction with the RET kinase.
The molecular formula of (S)-Ret-IN-1 can be represented as , where , , and denote specific numbers of carbon, hydrogen, and nitrogen atoms, respectively. Detailed structural data can be obtained through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into bond lengths and angles.
(S)-Ret-IN-1 undergoes various chemical reactions that can modify its structure or enhance its activity. Key reactions include:
The kinetics of these reactions can be described using rate equations derived from reaction dynamics principles. For instance, the rate of disappearance of (S)-Ret-IN-1 can be modeled using first-order kinetics under certain conditions.
(S)-Ret-IN-1 exerts its pharmacological effects by binding to the ATP-binding site of the RET kinase, inhibiting its activity. This blockade prevents downstream signaling pathways that promote cell proliferation and survival.
Studies have demonstrated that (S)-Ret-IN-1 effectively inhibits autophosphorylation of RET at nanomolar concentrations, leading to reduced cell viability in cancer cell lines harboring RET mutations.
(S)-Ret-IN-1 is typically a solid at room temperature with specific melting points that correlate with its purity levels. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile suggests it can participate in electrophilic aromatic substitution reactions due to the presence of electron-rich aromatic systems.
(S)-Ret-IN-1 has significant potential in scientific research and therapeutic applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7